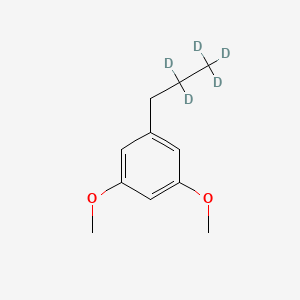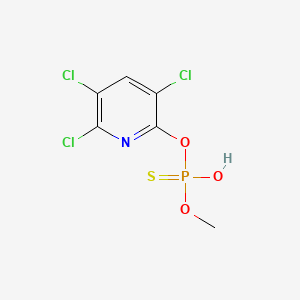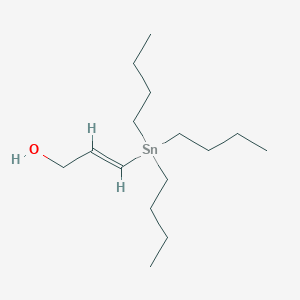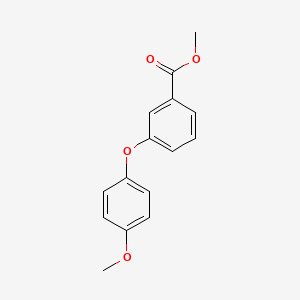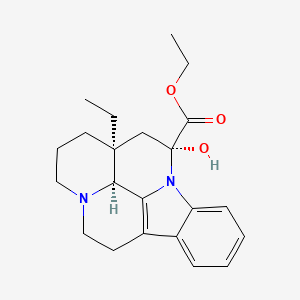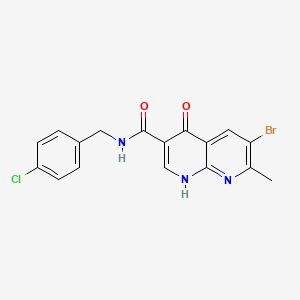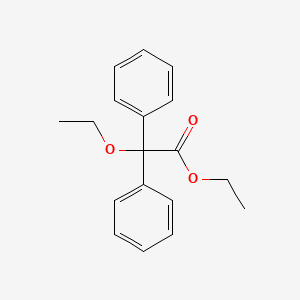
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure, which includes an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
Benzeneacetic Acid+EthanolAcid CatalystEthyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction. Additionally, the removal of water during the reaction can shift the equilibrium towards the ester formation, enhancing the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzeneacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to primary alcohols.
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: LiAlH4 in anhydrous conditions.
Aminolysis: Ammonia or primary/secondary amines.
Major Products
Hydrolysis: Benzeneacetic acid and ethanol.
Reduction: Primary alcohols.
Aminolysis: Amides.
Aplicaciones Científicas De Investigación
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active benzeneacetic acid, which can interact with enzymes and receptors in biological systems. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but lacks the phenyl and benzeneacetic acid moieties.
Methyl benzoate: Contains a benzoate group but differs in the alkyl group attached to the ester.
Ethyl benzoate: Similar in structure but lacks the ethoxy and alpha-phenyl groups.
Uniqueness
Ethyl alpha-Ethoxy-alpha-phenyl-benzeneacetic Acid Ester is unique due to its combination of an ethoxy group, a phenyl group, and a benzeneacetic acid ester moiety. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C18H20O3 |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
ethyl 2-ethoxy-2,2-diphenylacetate |
InChI |
InChI=1S/C18H20O3/c1-3-20-17(19)18(21-4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clave InChI |
VUMZSQKBEJGTFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


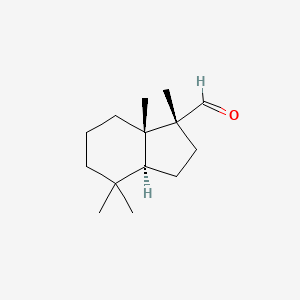
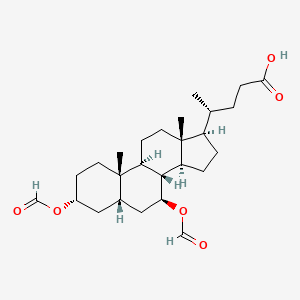
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
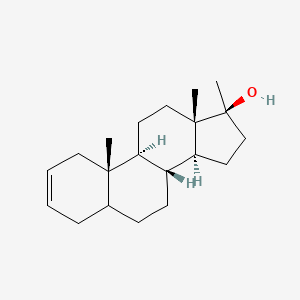
![2-[[[2-[(Dimethylamino)methyl]thiazol-4-yl]methyl]sulphanyl]ethanamine Dioxalate](/img/structure/B13417075.png)
